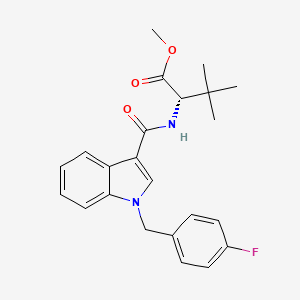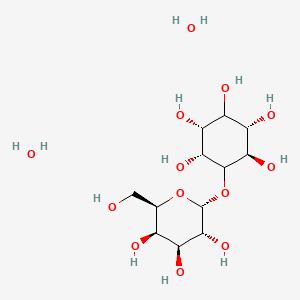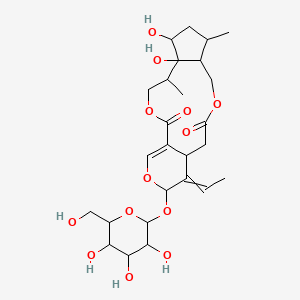
4/'/'-Hydroxyisojasminin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’'-Hydroxyisojasminin is a natural product derived from the plant Jasminum mesnyiThe compound has a molecular formula of C26H38O13 and a molecular weight of 558.577 . It is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4’‘-Hydroxyisojasminin typically involves extraction from the leaves of Jasminum mesnyi. The leaves are first dried and then subjected to solvent extraction using methanol or aqueous solutions . The extracts are then purified using chromatographic techniques to isolate 4’'-Hydroxyisojasminin.
Industrial Production Methods: large-scale extraction and purification processes would likely involve similar methods to those used in laboratory settings, with additional steps for quality control and standardization .
Chemical Reactions Analysis
Types of Reactions: 4’'-Hydroxyisojasminin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4’'-Hydroxyisojasminin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4’'-Hydroxyisojasminin has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of natural products.
Medicine: Preliminary studies suggest potential therapeutic applications, although more research is needed to confirm these findings.
Mechanism of Action
The mechanism of action of 4’'-Hydroxyisojasminin is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. Studies suggest that it may exert its effects through antioxidant mechanisms, scavenging reactive oxygen species and protecting cells from oxidative damage . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Isojasminin: Another compound derived from Jasminum mesnyi with similar chemical properties.
Jasminin: A related compound with potential biological activities.
Hydroxyjasmesoside: Known for its antioxidant properties.
Uniqueness: 4’‘-Hydroxyisojasminin is unique due to its specific chemical structure and the presence of a hydroxyl group at the 4’’ position. This structural feature may contribute to its distinct biological activities and reactivity compared to other similar compounds .
Properties
IUPAC Name |
16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQUAKPMYNFTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
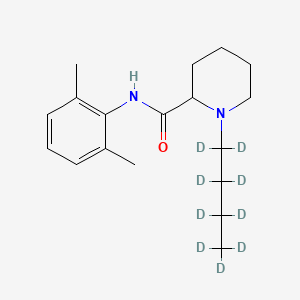

![barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate](/img/structure/B593373.png)
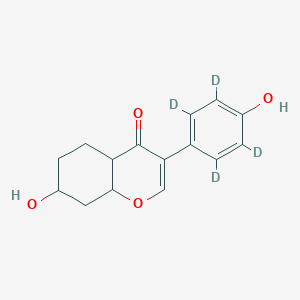


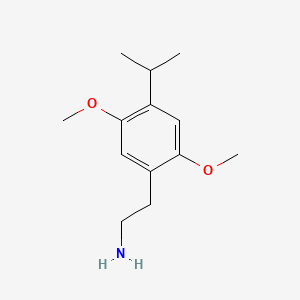
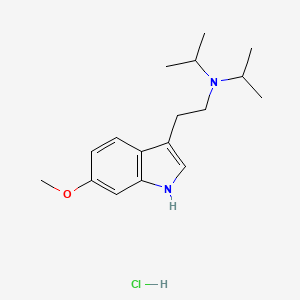
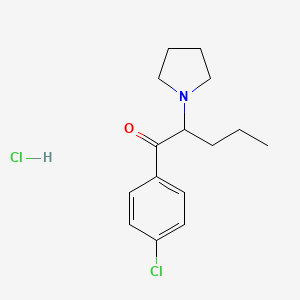
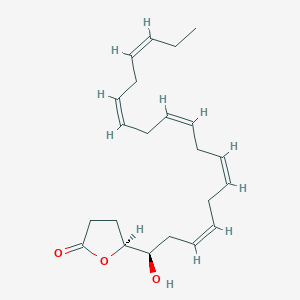
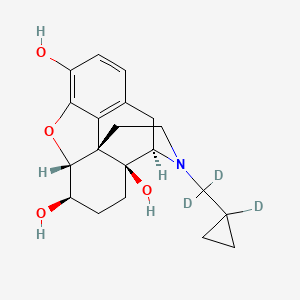
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
